molecular formula C21H22N4O3S2 B2815089 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-42-1

4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Número de catálogo B2815089
Número CAS: 361172-42-1
Peso molecular: 442.55
Clave InChI: QFUPXFROHROQNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Research has explored the synthesis of novel diaryl-substituted heterocyclic compounds bearing various substituents, including pyridine, pyrimidine, and pyrazole derivatives, through reactions involving different nitrogen nucleophiles. These compounds have been evaluated for their in vitro cytotoxic activity against specific cell lines, indicating their potential as therapeutic agents. For example, Mansour et al. (2020) detailed the synthesis of new heterocyclic compounds and evaluated their cytotoxicity against HePG-2 and MCF-7 cell lines, highlighting promising growth inhibitory effects in comparison with the standard drug doxorubicin (Mansour et al., 2020).

Molecular Interactions and Structural Analysis

Studies have also focused on the intermolecular interactions in antipyrine-like derivatives through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These analyses provide insights into the stabilization mechanisms of molecular structures, revealing the importance of hydrogen bonding and π-interactions in the solid-state structures of these compounds. For instance, Saeed et al. (2020) reported on the synthesis, structural characterization, and interaction analyses of new antipyrine derivatives, contributing to the understanding of their molecular assembly and potential biological applications (Saeed et al., 2020).

Antibacterial and Antimicrobial Agents

The design and synthesis of novel classes of heterocyclic compounds, including those with antibacterial properties, have been a significant area of research. Compounds displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, have been identified, indicating their potential use as antibacterial agents. Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives that exhibited significant antibacterial activity at non-cytotoxic concentrations, demonstrating their potential for therapeutic applications (Palkar et al., 2017).

Luminescent Supramolecular Liquid Crystals

Another fascinating application area is the development of supramolecular liquid crystals with luminescent properties. Compounds with the 4-aryl-1H-pyrazole unit have been reported to self-assemble into columnar mesophases displaying luminescent properties. This research opens avenues for creating novel materials for optoelectronic applications. Moyano et al. (2013) described the synthesis and characterization of supramolecular liquid crystals based on the 4-aryl-1H-pyrazole unit, which displayed luminescent properties and could find applications in the development of luminescent materials (Moyano et al., 2013).

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14-4-8-16(9-5-14)25-20(18-12-29-13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)30(27,28)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUPXFROHROQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.